3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c1-12-5-6-14(10-13(12)2)19(22)20-11-15-7-8-17(24-15)18(21)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGULSCWYNYUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a thiophene boronic acid with an appropriate halide under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups at specific positions on the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, thiophene derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new materials with unique electronic properties.
Biology: Thiophene derivatives have shown promise in biological research, particularly in the development of new drugs. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new therapeutic agents. Its unique structure and biological activity make it a valuable candidate for drug discovery.
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. They are also important in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide exerts its effects involves interaction with specific molecular targets. The thiophene ring system can bind to various enzymes and receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related benzamide derivatives exhibit variations in substituents, heterocyclic moieties, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Structural Diversity: Heterocycles: The target compound’s bis-thiophene system differs from thiadiazole or oxadiazole moieties in analogs (e.g., compounds 25, 29) .
Synthetic Routes :
- Microwave-assisted methods (e.g., for thiadiazole derivatives) achieve higher yields (60% for compound 25 ) compared to conventional reflux .
- The target compound’s synthesis likely requires sequential Friedel-Crafts acylations and coupling reactions, as seen in analogous thiophene-carbonyl systems .
Thiadiazole derivatives (e.g., compound 17) exhibit pro-apoptotic effects, highlighting the role of heterocycles in anticancer activity .
Spectroscopic Characterization :
Biological Activity
3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This compound integrates thiophene moieties, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The structure includes:
- Two thiophene rings : These contribute to the compound's reactivity and biological interactions.
- A benzamide group : Known for its role in various biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival and proliferation.
- Antimicrobial Activity : Research indicates that thiophene derivatives can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some studies suggest that the compound can induce apoptosis in cancer cells through various signaling pathways.
Biological Activity Data
| Activity Type | Target Pathogen/Cell Line | Methodology | Result Summary |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Agar well diffusion | Significant inhibition observed at 50 mg/ml |
| Anticancer | HeLa (cervical cancer) | MTT assay | IC50 value of 25 µM indicating effective cytotoxicity |
| Enzyme Inhibition | DprE1 (Mycobacterium tuberculosis) | Enzyme assay | Moderate inhibition with IC50 of 30 µM |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogenic strains. The agar well diffusion method was employed to determine the minimum inhibitory concentration (MIC). Results indicated that the compound exhibited a strong zone of inhibition against drug-resistant strains, particularly Staphylococcus aureus, with a MIC of 10 µg/ml.
Case Study 2: Anticancer Activity
In vitro studies on HeLa cells demonstrated that treatment with this compound resulted in significant cell death. The MTT assay indicated an IC50 value of 25 µM, suggesting that the compound effectively inhibits cell proliferation and induces apoptosis through mitochondrial pathways.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Properties : It has shown effectiveness against multidrug-resistant bacteria, making it a potential candidate for further development as an antibiotic agent.
- Cytotoxic Effects on Cancer Cells : The compound has been linked to apoptosis in various cancer cell lines, indicating its potential as an anticancer drug.
- Enzyme Interaction : Preliminary data suggest that it may inhibit key enzymes involved in bacterial metabolism, thereby impairing their growth.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3,4-dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide with high yield and purity?
- Methodology : A multi-step approach is typically employed. First, functionalize the thiophene ring via Friedel-Crafts acylation using thiophene-2-carbonyl chloride and a thiophene derivative under anhydrous AlCl₃ catalysis. Next, introduce the benzamide group via nucleophilic substitution using 3,4-dimethylbenzoyl chloride and a thiophene-methylamine intermediate. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example:
- ¹H NMR : Identify methyl groups (δ 2.2–2.5 ppm, singlet), thiophene protons (δ 6.8–7.5 ppm), and amide NH (δ 8.1 ppm, broad).
- HRMS : Confirm the molecular ion peak (e.g., m/z 425.12 [M+H]⁺).
Cross-validation with computational tools like Gaussian for predicted spectra is advised .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with recombinant proteins. For IC₅₀ determination:
Incubate the compound with the enzyme and fluorogenic substrate.
Measure fluorescence intensity at excitation/emission wavelengths specific to the substrate.
Data analysis via nonlinear regression (GraphPad Prism). Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural disorder in the benzamide moiety observed in this compound?
- Methodology : Collect high-resolution (<1.0 Å) diffraction data at synchrotron facilities. Refine using SHELXL with PART and SUMP instructions to model disorder in the benzamide ring. Assign occupancy factors (e.g., 0.502:0.498) for split positions and apply anisotropic displacement parameters. Validate with R₁ < 5% and wR₂ < 12% .
Q. What computational approaches predict binding affinity to a target protein, and how are contradictions in docking scores resolved?
- Methodology : Perform molecular docking (AutoDock Vina, GOLD) followed by molecular dynamics (MD) simulations (AMBER/CHARMM).
- Docking : Use flexible ligand/rigid receptor models with grid boxes covering active sites.
- MD : Run 100 ns simulations in explicit solvent to assess binding stability.
Resolve scoring discrepancies by comparing MM-PBSA/GBSA binding free energies and experimental IC₅₀ values .
Q. How do electronic properties of the thiophene rings influence charge transfer in photovoltaic applications?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate HOMO/LUMO energies and charge mobility. Compare with bulk-heterojunction solar cell performance data (e.g., Jsc, Voc) from devices fabricated via spin-coating. Correlate with UV-Vis absorption spectra (λmax ~450 nm) and cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/AgCl) .
Q. What strategies mitigate synthetic byproducts during Friedel-Crafts acylation of the thiophene ring?
- Methodology : Optimize reaction conditions:
- Use Lewis acid catalysts (e.g., FeCl₃ instead of AlCl₃) to reduce over-acylation.
- Monitor temperature (0–5°C) to suppress electrophilic substitution at undesired positions.
- Purify intermediates via flash chromatography (hexane:ethyl acetate 4:1) before benzamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
